molecular formula C19H13ClFN5O2 B2376157 N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 852450-41-0

N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2376157
CAS No.: 852450-41-0
M. Wt: 397.79
InChI Key: PKKRHBIJSUIHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide” is a chemical compound with the linear formula C15H11ClFN3 . It has a molecular weight of 287.726 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide was achieved in the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride . The resulting bio-functional hybrid molecule was fully characterized via 1H, 13C NMR, UV, and mass spectral data .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its linear formula C15H11ClFN3 . Further characterization of similar compounds has been achieved using 1H, 13C NMR, UV, and mass spectral data .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been synthesized through reactions involving amines and acid chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 287.726 and a linear formula of C15H11ClFN3 . Sigma-Aldrich, a provider of this compound, does not collect analytical data for this product .

Scientific Research Applications

Antitumor Activity

A study by El-Morsy, El-Sayed, and Abulkhair (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. Among these, a closely related compound to N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide demonstrated notable antitumor activity, indicating the potential of this class of compounds in cancer research El-Morsy, El-Sayed, & Abulkhair, 2017.

Anti-inflammatory Activity

Research conducted by Sunder and Maleraju (2013) involved synthesizing derivatives of N-(3-chloro-4-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide with significant anti-inflammatory activity. This study highlights the potential use of such compounds in developing new anti-inflammatory drugs Sunder & Maleraju, 2013.

Photovoltaic Efficiency and Ligand-Protein Interactions

In 2020, Mary et al. conducted a study on bioactive benzothiazolinone acetamide analogs, including compounds similar to this compound. They explored its potential in dye-sensitized solar cells (DSSCs) and evaluated its ligand-protein interactions, showcasing its versatility in both photovoltaic efficiency modeling and biochemical applications Mary et al., 2020.

Synthesis and Characterization

A 2017 study by Salian, Narayana, and Sarojini synthesized and characterized compounds similar to this compound. Their work focused on understanding the chemical structure and properties of these compounds, which is essential for their application in various scientific fields Salian, Narayana, & Sarojini, 2017.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5O2/c20-12-2-1-3-14(8-12)24-17(27)10-25-11-22-18-16(19(25)28)9-23-26(18)15-6-4-13(21)5-7-15/h1-9,11H,10H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKRHBIJSUIHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.